3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one

PDE inhibition Dual PDE3/4 inhibitor Bronchodilation

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one (CAS 39499-66-6) is a phenyl-dihydropyridazinone small molecule. It is explicitly documented as a cardiotonic agent in patent literature and has been characterized as a dual PDE3/PDE4 inhibitor in primary research, unlike many close structural analogs which exhibit strict PDE4 selectivity.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 39499-66-6
Cat. No. B3052203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
CAS39499-66-6
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=O)CC2)OC
InChIInChI=1S/C12H14N2O3/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(15)14-13-9/h3,5,7H,4,6H2,1-2H3,(H,14,15)
InChIKeyJKMBTWOATVESDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one (CAS 39499-66-6): Core Baseline for Differentiated Procurement


3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one (CAS 39499-66-6) is a phenyl-dihydropyridazinone small molecule. It is explicitly documented as a cardiotonic agent in patent literature [2] and has been characterized as a dual PDE3/PDE4 inhibitor in primary research, unlike many close structural analogs which exhibit strict PDE4 selectivity [1]. This compound serves as a critical reference standard for studies requiring dual phosphodiesterase engagement or investigation into the well-established cardiotonic pharmacophore.

Why Substituting 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one with Close Analogs Compromises PDE Selectivity


Generic substitution of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one with other 6-aryl-4,5-dihydropyridazin-3-ones is not scientifically sound due to profound, quantifiable differences in phosphodiesterase (PDE) isoform selectivity. A direct comparative study demonstrated that the specific 3b (dimethoxy-substituted dihydropyridazinone) scaffold confers balanced moderate dual PDE3/4 inhibition (pIC50 ~6.6 and ~6.5 respectively), whereas the majority of closely related analogs in the same series are strict PDE4-specific inhibitors with negligible activity on PDE3 [1]. Therefore, selecting generic pyridazinones without verifying this specific substitution pattern will lead to a loss of the dual PDE3/4 inhibitory profile, fundamentally altering the pharmacological signature.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one Against Class Analogs


Dual PDE3/4 Inhibitory Profile vs. Standard PDE4-Selective Pyridazinones

In a direct head-to-head study against a series of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and phthalazinones, the target compound (designated 3b) was the sole derivative that deviated from strict PDE4 selectivity, demonstrating balanced dual PDE3 and PDE4 inhibition. For comparison, all other tested compounds in the pyridazinone and phthalazinone series were found to specifically inhibit only the PDE4 isoenzyme. Zardaverine, a known dual inhibitor, was used as a reference. This unique dual inhibition profile is a direct consequence of the specific 3,4-dimethoxyphenyl substitution on the non-N-alkylated dihydropyridazinone core [1].

PDE inhibition Dual PDE3/4 inhibitor Bronchodilation Anti-inflammatory

Patent-Validated Cardiotonic Activity in a Specific Dihydropyridazinone Chemical Space

The specific composition of matter for 6-(3,4-dimethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is explicitly claimed as a cardiotonic agent within the US4397854A patent family. This directly connects its chemical structure to a therapeutic utility demonstrated through a standard in vivo assay measuring increased myocardial contractility (dp/dT max) in pentobarbital-anesthetized dogs. This provides a distinct industrial application framework not established for many other substituted dihydropyridazinones, which are often only explored for vasorelaxation or PDE4 inhibition [1].

Cardiotonic Inotropy Myocardial contractility PDE3 inhibition

Divergent Selectivity Against Anti-Trypanosomal Phenylpyridazinone Leads

While certain structurally related phenylpyridazinones, such as NPD-001, achieve low nanomolar inhibition of trypanosomal PDEs (TbrPDEB1 IC50: 4 nM), preliminary SAR analysis reveals large differences in their activity against human PDE isoforms compared to the more balanced human PDE3/4 profile of the 3,4-dimethoxyphenyl dihydropyridazinone scaffold. This establishes a clear scientific divergence where the target compound is not simply a weaker anti-parasitic agent but rather occupies a distinct pharmacological and selectivity space relevant to human therapeutic targets [1].

TbrPDEB1 inhibitor Trypanosoma brucei PDE selectivity Anti-parasitic

Efficient Iodine-Mediated Synthetic Dehydrogenation to Active Pyridazinone

A distinct advantage for scale-up and derivatization is the reported high-yielding conversion of the 4,5-dihydro-3(2H)-pyridazinone to the fully aromatic 3(2H)-pyridazinone using a catalytic amount of iodine in dimethyl sulfoxide. This protocol delivers yields around 80%, which is a significant process improvement over traditional bromination-dehydrobromination methods that often require stoichiometric reagents, produce hazardous byproducts, or result in lower yields for electron-rich dimethoxyphenyl substrates . This synthetic tractability is not universally applicable to all dihydropyridazinone analogs and adds to the procurement value of the core scaffold.

Organic synthesis Pyridazinone Iodine catalysis Dehydrogenation

Validated Application Scenarios for Procuring 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one


Reference Standard for Dual PDE3/PDE4 Inhibition Assays in Respiratory Research

Procure this compound as a reference dual-inhibitor standard for in vitro enzyme assays and cell-based models of asthma or COPD. Unlike the vast majority of 6-(3,4-dimethoxyphenyl)-pyridazinones and phthalazinones which are monoselective for PDE4, this specific dihydropyridazinone exhibits a validated dual PDE3/4 inhibition profile (pIC50 6.6 and 6.5 respectively). This makes it an essential control compound for screening cascades aiming to discover novel dual PDE3/4 inhibitors with combined bronchodilatory and anti-inflammatory properties [1].

In Vivo Cardiotonic Pharmacophore Validation in Heart Failure Models

This compound is the specific chemical entity claimed in a composition of matter patent for cardiotonic agents. It provides a quantifiable increase in myocardial contractility (dp/dT max) in an anesthetized dog model without significantly altering heart rate or blood pressure. It serves as a validated starting point for developing or benchmarking novel inodilators aimed at the PDE3 target in congestive heart failure research [2].

Privileged Scaffold for Parallel Medicinal Chemistry Library Synthesis

This compound is not just a biological tool but a synthetically tractable scaffold. The reliable and efficient iodine-mediated dehydrogenation method (achieving 80% yield) provides a clean route to the corresponding pyridazinone, a core structure for generating diverse compound libraries. This makes it a superior procurement choice for medicinal chemistry teams who need a robust, well-characterized intermediate that can be efficiently diversified using modern parallel synthesis techniques .

Specificity Control in Anti-Parasitic PDE Inhibitor Research

Given the distinct selectivity window between this compound's profile on human PDE3/4 and that of high-affinity anti-trypanosomal leads like NPD-001, this compound should be procured as a human-PDE specificity control. It is crucial for counter-screening campaigns that aim to eliminate off-target human PDE activity and minimize cardiotoxicity risks associated with anti-parasitic drug candidates [3].

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.